Malonanilide
Overview
Description
Malonanilide derivatives have been explored in various studies for their potential applications in medicinal chemistry and materials science. These compounds are characterized by the presence of a malonanilide moiety, which is a functional group derived from malonic acid and aniline. The interest in malonanilides stems from their diverse chemical reactivity and their ability to stabilize other materials, such as propellants and nitrocellulose .
Synthesis Analysis
The synthesis of malonanilide derivatives has been reported in several studies. For instance, malonanilide derivatives (M1-M5) were prepared through the reaction of ethyl malonate with aniline derivatives . Similarly, malonanilide dimers (MA2-MA4) were synthesized by reacting ethyl malonate with malonanilide derivatives (M2-M4) . Another study reported the synthesis of malonamide derivatives via the Michael addition of N1,N3-di(pyridin-2-yl)malonamide to α,β-unsaturated ketones using a DBU catalyst .
Molecular Structure Analysis
The molecular structures of malonanilide derivatives have been elucidated using various spectroscopic techniques, including single-crystal X-ray diffraction, infrared spectroscopy, NMR spectroscopy, mass spectrometry, and elemental analysis . The crystallographic studies have provided detailed insights into the geometry and conformation of these compounds, which are crucial for understanding their reactivity and interactions with other molecules.
Chemical Reactions Analysis
Malonanilides participate in a variety of chemical reactions due to their functional groups. For example, malonanilide derivatives have been used as stabilizers for double-base propellants and nitrocellulose, where their thermal decomposition mechanisms were investigated through thermal analysis measurements and kinetic parameters calculations . Additionally, malonanilides have been involved in catalytic enantioselective reactions, such as the 1,3-dipolar cycloaddition of the Seyferth-Gilbert reagent to isatylidene malononitriles , and asymmetric Michael addition of malononitrile to chalcones catalyzed by a Cinchona alkaloid aluminium(III) complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of malonanilides are influenced by their molecular structure. The thermal stability of these compounds has been a subject of interest, particularly in the context of their use as stabilizers . The evaluation of their stabilizing effects was performed using thermal stability tests and thermal analyses measurements, such as TGA and DSC. The electronic properties, including polarity and electronic spectra, have been examined using density functional theory (DFT) calculations, which help in predicting the behavior of these compounds in various environments .
Scientific Research Applications
Results or Outcomes
The use of Malonanilide derivatives as stabilizers in nitrate ester-based energetic materials helps to slow down the decomposition reactions that can occur, thereby enhancing the stability of these materials . This is crucial for their safe storage and use in various applications, including propellants .
2. Dyes and Pigments
Summary of the Application
Malonanilide derivatives are used in the production of dyes and pigments . These compounds can be used to create a wide range of colors, which can be used in various industries, such as textiles, plastics, and printing .
Results or Outcomes
The use of Malonanilide derivatives in the production of dyes and pigments allows for the creation of a wide range of colors . This is crucial for their use in various industries, including textiles, plastics, and printing .
3. Pharmaceuticals
Summary of the Application
Malonanilide derivatives are used in the pharmaceutical industry . These compounds can be used in the development of various drugs .
Results or Outcomes
The use of Malonanilide derivatives in the pharmaceutical industry allows for the development of various drugs . This is crucial for the treatment of various diseases and conditions .
4. Polymer Stabilizers
Summary of the Application
Malonanilide derivatives are used as stabilizers in polymers . These compounds can help to prevent the degradation of polymers due to environmental factors such as heat, light, and oxygen .
Results or Outcomes
The use of Malonanilide derivatives as polymer stabilizers helps to enhance the stability of polymers, thereby extending their lifespan and improving their performance .
5. Anti-inflammatory Action
Summary of the Application
Malonanilide derivatives have been found to exhibit anti-inflammatory action . This makes them potentially useful in the development of drugs for the treatment of inflammatory diseases .
Results or Outcomes
The use of Malonanilide derivatives for their anti-inflammatory action could potentially lead to the development of new drugs for the treatment of inflammatory diseases .
6. Thermal Recording Materials
Summary of the Application
Malonanilide derivatives are used in the production of thermal recording materials . These materials change their properties in response to changes in temperature, making them useful in various applications such as temperature sensors and thermal printers .
Results or Outcomes
The use of Malonanilide derivatives in the production of thermal recording materials allows for the creation of materials that can change their properties in response to changes in temperature . This is crucial for their use in various applications, including temperature sensors and thermal printers .
Safety And Hazards
Safety data sheets suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If Malonanilide comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
properties
IUPAC Name |
N,N'-diphenylpropanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQOJILQOVUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060729 | |
Record name | Propanediamide, N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194191 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Propanediamide, N,N'-diphenyl- | |
CAS RN |
621-10-3 | |
Record name | N1,N3-Diphenylpropanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanediamide, N1,N3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanediamide, N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylmalonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALONANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704WWD18ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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